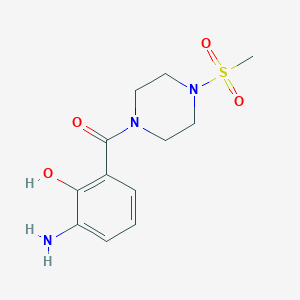(3-Amino-2-hydroxyphenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone
CAS No.: 473734-22-4
Cat. No.: VC3291626
Molecular Formula: C12H17N3O4S
Molecular Weight: 299.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 473734-22-4 |
|---|---|
| Molecular Formula | C12H17N3O4S |
| Molecular Weight | 299.35 g/mol |
| IUPAC Name | (3-amino-2-hydroxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C12H17N3O4S/c1-20(18,19)15-7-5-14(6-8-15)12(17)9-3-2-4-10(13)11(9)16/h2-4,16H,5-8,13H2,1H3 |
| Standard InChI Key | DYEUJVPDRXHHDK-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)N)O |
| Canonical SMILES | CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)N)O |
Introduction
Chemical Structure and Properties
Structural Components
(3-Amino-2-hydroxyphenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone features a unique molecular architecture combining several functional groups. The 3-amino-2-hydroxyphenyl component contributes an aromatic ring with both amino and hydroxyl substituents in strategic positions, while the 4-(methylsulfonyl)piperazin-1-yl group introduces a heterocyclic piperazine ring with a methylsulfonyl substituent. These components are connected via a carbonyl (methanone) bridge, creating a molecule with multiple potential hydrogen bond donors and acceptors.
Predicted Physicochemical Properties
Based on the properties of similar compounds, a theoretical profile of (3-Amino-2-hydroxyphenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone can be constructed. Structurally similar compounds such as (3-amino-2-hydroxyphenyl)(morpholino)methanone have a molecular weight of 222.24 g/mol , while (3-amino-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has a molecular weight of 206.24 g/mol . The target compound, with its larger 4-(methylsulfonyl)piperazin-1-yl group, would be expected to have a higher molecular weight.
The table below presents estimated physicochemical properties for (3-Amino-2-hydroxyphenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone based on structural analysis and comparison with related compounds:
Synthesis Approaches
Key Intermediates and Reactions
A critical intermediate in the synthesis would be 3-amino-2-hydroxy acetophenone (3AHAP), which has been produced via reduction of m-nitroacetophenone (3NAP) . The research by Liu et al. demonstrates efficient production of 3AHAP using a multi-enzyme system comprising nitrobenzene nitroreductase (nbzA) and hydroxylaminobenzene mutase (habA) . This approach achieved yields up to 580 mg/L within 5 hours, representing a significant advancement in biosynthetic methods .
The synthesis of the sulfonyl piperazine component might involve methods similar to those described for methylpyrimidine sulfonyl piperazines, which utilize Suzuki coupling reactions . This synthetic strategy employs catalysts such as Pd(dppf)Cl₂ and proceeds through boronate intermediates .
Structural Analogs and Comparative Analysis
Related Compounds
Several structurally related compounds provide insights into the potential properties and applications of (3-Amino-2-hydroxyphenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone:
-
(3-amino-2-hydroxyphenyl)(morpholino)methanone (CAS: 66952-81-6)
-
(3-amino-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone (CAS: 464912-88-7)
The table below compares key features of these analogs:
Structure-Activity Relationship Considerations
The 3-amino-2-hydroxyphenyl moiety appears in several bioactive compounds, suggesting potential pharmacological relevance. This group's positioning of amino and hydroxyl substituents creates a unique electronic distribution and hydrogen bonding pattern that may influence receptor interactions or other biological activities.
The 4-(methylsulfonyl)piperazine component is structurally reminiscent of groups found in various pharmaceutical agents. Compounds containing methylsulfonyl groups, such as those described in the first search result, have been investigated for diverse pharmacological applications . The sulfonyl group typically enhances water solubility while maintaining lipophilic character, potentially improving pharmacokinetic properties.
Analytical Characterization
Spectroscopic Properties
The structural features of (3-Amino-2-hydroxyphenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone would give rise to characteristic spectroscopic signatures that could be used for identification and purity assessment.
In proton NMR spectroscopy, distinctive signals would be expected for:
-
Aromatic protons of the phenyl ring (likely 3 signals in the 6.5-7.5 ppm range)
-
Amino group protons (broad signal, 3-5 ppm range)
-
Hydroxyl proton (potentially in the 9-11 ppm range)
-
Piperazine ring protons (multiple signals in the 2.5-4.0 ppm range)
-
Methylsulfonyl protons (singlet around 3.0 ppm)
In infrared spectroscopy, characteristic absorption bands would be anticipated for:
-
NH₂ stretching (3300-3500 cm⁻¹)
-
OH stretching (3200-3600 cm⁻¹)
-
C=O stretching (1650-1700 cm⁻¹)
-
S=O stretching (1300-1350 cm⁻¹ and 1140-1160 cm⁻¹)
-
Aromatic C=C stretching (1450-1600 cm⁻¹)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would likely be the method of choice for purity analysis of (3-Amino-2-hydroxyphenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone. Based on its structural features, a reverse-phase HPLC method using a C18 column and a gradient of water/acetonitrile with 0.1% formic acid would be appropriate for separation and quantification. UV detection at wavelengths around 254 nm and 280 nm would be suitable for monitoring the compound, taking advantage of the aromatic chromophore.
Structural Significance and Design Considerations
Pharmacophore Features
The structure of (3-Amino-2-hydroxyphenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone contains several potentially important pharmacophore elements:
-
The 3-amino-2-hydroxyphenyl group provides both hydrogen bond donors and acceptors in a specific spatial arrangement
-
The carbonyl linker serves as a rigid hydrogen bond acceptor
-
The piperazine ring introduces a basic nitrogen and conformational flexibility
-
The methylsulfonyl group adds a polar, hydrogen bond accepting moiety
These features collectively create a molecule with specific three-dimensional properties that could enable selective interactions with biological targets.
Molecular Design Implications
The combination of functional groups in (3-Amino-2-hydroxyphenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone represents a logical design approach in medicinal chemistry. The incorporation of the 3-amino-2-hydroxyphenyl group, which appears in compounds with established biological activities, with a 4-(methylsulfonyl)piperazine, which may enhance solubility and target binding, suggests a rational molecular design strategy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume